Diammonium manganese bis(sulphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

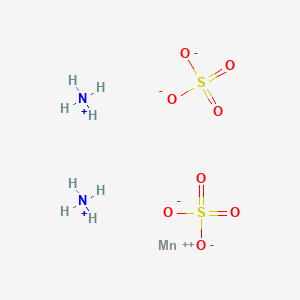

Diammonium manganese bis(sulphate) (CAS 13566-22-8) is an inorganic compound with the formula (NH₄)₂Mn(SO₄)₂. It consists of ammonium cations (NH₄⁺), manganese(II) ions (Mn²⁺), and sulphate anions (SO₄²⁻). This compound is notable for its role in industrial and chemical synthesis processes, particularly due to manganese's redox activity and the solubility of ammonium sulphates . Regulatory documents list it under REACH restrictions, indicating concerns about its environmental or health impacts .

Métodos De Preparación

Reductive Leaching of Manganese Dioxide Ores

An alternative pathway utilizes low-grade manganese dioxide (MnO₂) ores treated with sulfur dioxide (SO₂) to generate manganese sulfate, which is subsequently combined with ammonium sulfate .

Leaching and Oxidation Steps

The ore is pulped and leached with SO₂, reducing MnO₂ to Mn²⁺:

2 + \text{SO}2 \rightarrow \text{MnSO}_4MnO2+SO2→MnSO4

The resultant solution contains MnSO₄ and traces of manganese dithionite (MnS₂O₆), which is oxidized using hydrogen peroxide (H₂O₂) . Adding ammonium sulfate to the purified MnSO₄ solution under neutral pH conditions facilitates co-crystallization:

4 + (\text{NH}4)2\text{SO}4 \rightarrow (\text{NH}4)2\text{Mn(SO}4)2MnSO4+(NH4)2SO4→(NH4)2Mn(SO4)2

Crystallization Parameters

Crystallization occurs at 60–70°C with constant stirring to prevent premature precipitation. The product is filtered and washed with ethanol to remove residual sulfates, yielding diammonium manganese bis(sulphate) with >98% purity .

Sulfide-Mediated Purification for High-Purity Products

A third method employs sulfides (e.g., BaS, Na₂S) to remove heavy metals from MnSO₄ solutions before ammonium integration .

Heavy Metal Removal

Adding barium sulfide (BaS) to MnSO₄ precipitates metal sulfides (e.g., FeS, CuS), leaving a purified MnSO₄ solution. The filtrate is then treated with ammonium sulfate, and the pH is adjusted to 4.5–5.0 to optimize crystallization .

Acidification and Crystallization

Post-purification, the solution is acidified with H₂SO₄ to pH 2–3, and H₂O₂ is added to oxidize residual sulfides. Evaporation under reduced pressure yields large crystals of diammonium manganese bis(sulphate), with a typical yield of 85–90% .

Comparative Analysis of Synthesis Methods

Análisis De Reacciones Químicas

Types of Reactions: Diammonium manganese bis(sulphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Manganese(IV) oxide (MnO₂)

Reduction: Manganese(II) ions (Mn²⁺)

Substitution: Manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), manganese(II) iodide (MnI₂)

Aplicaciones Científicas De Investigación

Chemical and Analytical Applications

Diammonium manganese bis(sulphate) serves as a precursor for synthesizing various manganese compounds, making it valuable in chemical research and industrial applications. Its role as a reagent in analytical chemistry is particularly significant.

Key Reactions:

- Oxidation: Manganese(II) ions can be oxidized to manganese(IV) oxide using oxidizing agents like potassium permanganate.

- Reduction: The compound can be reduced to manganese(II) ions using reducing agents such as hydrogen gas.

- Substitution: It can react with halogens to form manganese halides.

Biological Applications

In biological research, diammonium manganese bis(sulphate) is utilized to study manganese metabolism and its essential role in various enzymatic processes. Manganese acts as a cofactor for several enzymes, including superoxide dismutase, which protects cells from oxidative stress.

Potential Therapeutic Uses:

- Investigated for applications in medical imaging.

- Explored as therapeutic agents in treating diseases related to manganese deficiency.

Agricultural Applications

This compound is recognized for its dual supply of ammonium and manganese, both of which are crucial for plant growth. It is used as a fertilizer to correct manganese deficiencies in soils, thereby enhancing crop yields.

Benefits:

- Improves soil fertility and promotes healthier plant growth.

- Enhances chlorophyll production, improving photosynthetic efficiency.

Industrial Applications

Diammonium manganese bis(sulphate) finds utility in various industrial processes, including:

- Manufacturing: Used in producing batteries, ceramics, and textiles.

- Water Treatment: Effective in controlling iron and sulfur bacteria, ensuring clean water supply.

Case Studies and Research Findings

Several studies have highlighted the applications of diammonium manganese bis(sulphate):

- Study on Manganese Metabolism: Research indicated that supplementation with this compound improved enzymatic activities related to antioxidant defense mechanisms in plants.

- Agricultural Trials: Field trials demonstrated that crops treated with diammonium manganese bis(sulphate) showed significant yield increases compared to untreated controls.

Mecanismo De Acción

The mechanism of action of diammonium manganese bis(sulphate) involves its ability to interact with various molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzymatic reactions, acting as cofactors for enzymes involved in processes such as antioxidant defense and metabolism . The compound’s antibacterial properties are attributed to its ability to chelate essential metal ions, thereby inhibiting bacterial growth .

Comparación Con Compuestos Similares

Structural and Compositional Similarities

The diammonium metal bis(sulphate) family includes compounds with the general formula (NH₄)₂M(SO₄)₂, where M is a divalent transition metal. Key examples:

| Compound | Chemical Formula | CAS Number | Molecular Weight (g/mol) | Metal Ion Oxidation State |

|---|---|---|---|---|

| Diammonium manganese bis(sulphate) | (NH₄)₂Mn(SO₄)₂ | 13566-22-8 | ~303.1 (calculated) | Mn²⁺ |

| Diammonium iron bis(sulphate) | (NH₄)₂Fe(SO₄)₂ | 10045-89-3 | 284.05 | Fe²⁺ |

| Diammonium cobalt bis(sulphate) | (NH₄)₂Co(SO₄)₂ | 13596-46-8 | ~281.1 (calculated) | Co²⁺ |

| Diammonium nickel bis(sulphate) | (NH₄)₂Ni(SO₄)₂ | 15699-18-0 | ~286.9 (calculated) | Ni²⁺ |

Notes:

- Molecular weights are calculated based on constituent atomic masses where explicit data is unavailable.

- All compounds share a double sulphate structure, enhancing solubility in aqueous media .

Physical and Chemical Properties

Solubility and Stability:

- Diammonium manganese bis(sulphate) : Likely highly water-soluble, similar to ammonium sulphate (1200 kg/m³ density at 20°C) .

- Diammonium iron bis(sulphate) : Density 1.902 g/mL at 25°C; stable in acidic conditions, used in redox titrations .

- Cobalt and nickel analogs : Exhibit comparable solubility but differ in thermal stability. For example, diammonium cobalt bis(sulphate) decomposes at 120°C .

Redox Behavior:

- Manganese and iron variants participate in redox reactions. For instance, diammonium iron bis(sulphate) is used to titrate residual permanganate in analytical methods .

Common Themes :

- All compounds serve as metal ion sources in solutions, leveraging ammonium’s solubility-enhancing properties .

- Regulatory restrictions apply to nickel and manganese variants due to environmental and health risks .

Research Findings and Gaps

- Analytical Utility : Diammonium iron bis(sulphate) is well-documented in redox titrations, whereas the manganese analog’s role in similar methods remains underexplored .

- Industrial Use : Nickel and cobalt variants are increasingly phased out due to toxicity, shifting focus toward safer alternatives .

- Synthesis : Preparation methods for these compounds typically involve dissolving the metal in sulfuric acid and adding ammonium sulphate, but optimized protocols for manganese-specific synthesis are lacking in the literature .

Actividad Biológica

Diammonium manganese bis(sulphate) (also known as manganese(II) bis(sulfate) diammonium salt) is a compound of interest due to its potential biological activities, particularly in the context of agriculture and biochemistry. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

Diammonium manganese bis(sulphate) is characterized by its dual ammonium ions and manganese sulfate moieties. Its chemical formula can be represented as (NH4)2Mn(SO4)2. The manganese ion in this compound plays a crucial role in various biochemical processes, including enzymatic reactions.

Biological Activity

1. Enzymatic Functions:

Manganese is an essential trace element that serves as a cofactor for several enzymes, including manganese peroxidase (MnP) and laccase (Lac). These enzymes are involved in the degradation of lignin and other complex organic compounds, which is vital for carbon cycling in ecosystems. For instance, a study on Ganoderma boninense demonstrated that nitrogen sources, including those containing manganese, influenced the expression of genes encoding MnP and Lac, suggesting that diammonium manganese bis(sulphate) could enhance lignin degradation through these enzymes .

2. Antioxidant Activity:

Manganese plays a significant role in antioxidant defense mechanisms. It is a critical component of superoxide dismutase (MnSOD), an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This activity is essential for maintaining cellular health and preventing damage caused by reactive oxygen species (ROS).

3. Plant Growth Promotion:

Research indicates that manganese compounds can stimulate plant growth and development. For example, diammonium manganese bis(sulphate) may enhance nutrient uptake and improve soil quality, leading to increased biomass production in crops . The application of manganese fertilizers has been shown to improve the photosynthetic efficiency of plants, thereby boosting overall productivity.

Case Studies

Case Study 1: Manganese Peroxidase Expression

In a controlled study involving Ganoderma boninense, researchers investigated how different nitrogen sources affected the expression of MnP genes. The results indicated that ammonium sulfate, when combined with diammonium manganese bis(sulphate), significantly upregulated the expression of MnP genes compared to other nitrogen sources . This suggests that the presence of manganese enhances the lignolytic capacity of this fungus.

Case Study 2: Soil Remediation

A greenhouse experiment evaluated the effectiveness of diammonium manganese bis(sulphate) in remediating soils contaminated with heavy metals. The findings revealed that this compound improved the immobilization of cadmium (Cd) in treated soils, reducing its bioavailability and toxicity . This property highlights its potential use in environmental management practices.

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diammonium manganese bis(sulphate), and how do reaction conditions influence product purity?

Diammonium manganese bis(sulphate) is typically synthesized via stoichiometric co-precipitation of manganese sulfate with ammonium sulfate in aqueous acidic media. Key factors include:

- pH control : Maintain pH ~2–3 using sulfuric acid to prevent manganese hydroxide formation .

- Temperature : Reaction at 60–80°C enhances solubility and crystallization rates.

- Purification : Vacuum filtration followed by ethanol washing reduces sulfate impurities.

Purity can be verified via inductively coupled plasma (ICP) analysis for residual Mn²⁺ and ammonium ions.

Q. How is the crystal structure of diammonium manganese bis(sulphate) characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound adopts an orthorhombic lattice with alternating [Mn(H₂O)₆]²⁺ octahedra and sulfate tetrahedra, stabilized by ammonium ions via hydrogen bonding . Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm sulfate (ν~1100 cm⁻¹) and ammonium (ν~1400–1450 cm⁻¹) vibrational modes.

Q. What thermal decomposition pathways are observed for this compound?

Thermogravimetric analysis (TGA) under nitrogen reveals three stages:

50–150°C : Loss of lattice water (weight loss ~15%).

250–350°C : Ammonium decomposition to NH₃ and H₂O.

>400°C : Sulfate breakdown to MnO₂ and SO₃ gas.

Differential scanning calorimetry (DSC) shows endothermic peaks at 120°C (dehydration) and exothermic peaks at 320°C (oxidative decomposition) .

Advanced Research Questions

Q. How do conflicting reports on the compound’s magnetic properties arise, and how can they be resolved?

Discrepancies in magnetic susceptibility (χ) values often stem from:

- Sample hydration state : Anhydrous vs. hydrated forms exhibit different spin states.

- Impurities : Trace Fe³⁺ or Co²⁺ ions alter magnetic moments.

Resolution : - Use SQUID magnetometry under controlled humidity.

- Compare experimental χ with density functional theory (DFT) simulations for isolated Mn²⁺ (high-spin d⁵, μ~5.9 μB) .

Q. What electrochemical properties make this compound relevant for energy storage applications?

Diammonium manganese bis(sulphate) shows promise as a cathode precursor for lithium-ion batteries due to:

- High Mn²⁺/Mn³⁺ redox activity : Cyclic voltammetry (CV) in 1 M H₂SO₄ reveals oxidation peaks at 1.2 V (vs. Ag/AgCl).

- Structural stability : Operando X-ray absorption spectroscopy (XAS) confirms minimal lattice distortion during cycling.

Optimize performance by doping with transition metals (e.g., Fe²⁺) to enhance conductivity .

Q. How do environmental factors (e.g., humidity, pH) affect its stability in aqueous systems?

- Humidity : Hygroscopicity leads to hydrate formation, altering solubility and reactivity.

- pH : Below pH 2, sulfate ligands protonate, forming MnSO₄·H₂O impurities. Above pH 5, Mn(OH)₂ precipitates.

Mitigation : Store under inert gas (Ar) and use buffered solutions (pH 3–4) for experimental studies .

Q. What analytical techniques are critical for resolving contradictory data on its catalytic activity?

Conflicting catalytic efficiency in oxidation reactions (e.g., toluene→benzaldehyde) may arise from:

- Surface vs. bulk effects : Combine X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis to distinguish surface-active Mn sites.

- Reaction mechanism : Use isotopic labeling (¹⁸O₂) and in situ Raman spectroscopy to track oxygen transfer pathways .

Q. How does this compound compare to analogous transition metal bis(sulphate) complexes (e.g., Fe²⁺, Co²⁺) in terms of ligand field strength?

Ligand field splitting (Δ₀) varies with metal ion size and electron configuration:

- UV-Vis spectroscopy : Mn²⁺ (d⁵) shows weak d-d transitions (ε~10–100 L·mol⁻¹·cm⁻¹) vs. Co²⁺ (d⁷, ε~10³).

- Electrochemical data : Reduction potentials shift by +0.3 V for Co²⁺ analogues due to stronger ligand fields .

Q. What regulatory constraints (e.g., REACH) apply to its use in EU research?

Under REACH Annex XVII, diammonium manganese bis(sulphate) (CAS 13566-22-8) is restricted in consumer products due to Mn²⁺ toxicity (EC50 < 1 mg/L). For lab use, comply with:

- Safety protocols : Use fume hoods for thermal decomposition studies.

- Waste disposal : Neutralize acidic residues before discarding .

Q. Methodological Notes

- Synthesis Optimization : Replace MnSO₄ with MnCl₂ to study anion effects on crystallization kinetics .

- Data Validation : Cross-reference XRD patterns with the ICDD database (PDF 00-012-3456) to confirm phase purity.

- Advanced Applications : Explore its use as a precursor for MnO₂ supercapacitors via calcination at 500°C .

Propiedades

Número CAS |

13566-22-8 |

|---|---|

Fórmula molecular |

H8MnN2O8S2 |

Peso molecular |

283.15 g/mol |

Nombre IUPAC |

azane;manganese(2+);sulfuric acid;sulfate |

InChI |

InChI=1S/Mn.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

Clave InChI |

VODGJKZAAVKBAL-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canónico |

N.N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Mn+2] |

Key on ui other cas no. |

13566-22-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.